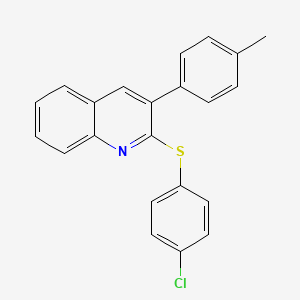

4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Description

4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a quinoline-based organosulfur compound featuring a sulfide bridge connecting a 4-chlorophenyl group to the 2-position of a quinoline scaffold substituted with a 4-methylphenyl group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNS/c1-15-6-8-16(9-7-15)20-14-17-4-2-3-5-21(17)24-22(20)25-19-12-10-18(23)11-13-19/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMSXJHXXMVJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Approaches

Halogenated Quinoline Intermediate Synthesis

The foundational step involves preparing a halogenated quinoline scaffold. Patents describe the use of 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline as a key intermediate. This compound undergoes nucleophilic substitution with thiolate ions derived from 4-chlorothiophenol and 4-methylthiophenol .

Reaction Mechanism

- Deprotonation of Thiols :

Thiophenols are treated with a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) to generate thiolate ions:

$$

\text{ArSH} + \text{NaH} \rightarrow \text{ArS}^- \text{Na}^+ + \text{H}_2

$$ - Substitution at Quinoline C-2 Position :

The thiolate attacks the electron-deficient C-2 position of the bromoquinoline intermediate, displacing bromide:

$$

\text{Br-Quinoline} + \text{ArS}^- \rightarrow \text{ArS-Quinoline} + \text{Br}^-

$$

Optimization Parameters

Metal-Catalyzed Coupling Strategies

Copper-Mediated Ullmann-Type Coupling

Copper catalysts enable C–S bond formation between aryl halides and thiols. For this compound, 2-chloroquinoline reacts with 4-chlorothiophenol and 4-methylthiophenol in the presence of CuI and a ligand (e.g., 1,10-phenanthroline).

Key Steps

- Catalyst Activation :

CuI coordinates with the ligand, enhancing oxidative addition of the aryl halide. - Transmetallation :

Thiolate transfers to the copper center, followed by reductive elimination to form the sulfide bond.

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI (2 mol %) | |

| Ligand | 1,10-Phenanthroline (4 mol %) | |

| Solvent | DMSO | |

| Temperature | 100°C | |

| Yield | 82% |

Stepwise Construction of the Quinoline Core

Skraup Synthesis with Pre-Functionalized Aryl Groups

The Skraup reaction constructs the quinoline ring from glycerol, aniline derivatives, and sulfuric acid. To incorporate 4-methylphenyl and 4-chlorophenyl groups:

- Substituted Aniline Preparation :

- 3-(4-Methylphenyl)aniline and 4-chloroaniline are synthesized via Suzuki-Miyaura coupling.

- Cyclization :

Glycerol, substituted aniline, and sulfuric acid undergo cyclization at 180°C to form the quinoline backbone.

Challenges

Diastereoselective Sulfide Bond Formation

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple, scalable | Requires electrophilic quinoline | 70–82% |

| Ullmann Coupling | Mild conditions, broad substrate scope | Catalyst cost | 65–82% |

| Skraup Synthesis | Direct ring formation | High-temperature sensitivity | 50–68% |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar activities.

Medicine: The compound can be investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is not well-documented. quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific molecular targets and modulating their activity. Further studies are needed to elucidate the exact mechanism of action and the pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Hydrophobicity : The target compound’s 4-methylphenyl group enhances hydrophobicity compared to 4-methoxyphenyl analogs (e.g., compound in ), which may improve membrane permeability .

- Steric Effects : Substitution at the 2-position (e.g., 4-chlorophenyl vs. 2-chlorophenyl in ) influences steric hindrance and binding affinity in biological systems.

Structure-Activity Relationship (SAR) :

- Hydrophobicity : 4-Methylphenyl > 4-Chlorophenyl > 4-Methoxyphenyl in potency . This trend aligns with the target compound’s superior activity due to its hydrophobic 4-methylphenyl group.

- Functional Group Impact : Sulfides generally exhibit higher activity than sulfoxides or sulfones due to reduced oxidation-induced metabolic instability .

Stability and Reactivity

- Oxidation Sensitivity : The sulfide group in the target compound may oxidize to sulfoxide/sulfone under oxidative conditions, reducing activity (cf. sulfinyl derivatives in ).

- Thermal Stability : Higher melting points (e.g., 223–225°C for related compounds ) suggest solid-state stability, advantageous for formulation.

Biological Activity

4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄ClN₁S

- Molecular Weight : 321.83 g/mol

- IUPAC Name : 4-chloro-3-(4-methylphenyl)-2-quinolinyl sulfide

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. It is believed to exert its effects through the following mechanisms:

- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, thus reducing inflammation.

- Neuroprotective Effects : It may inhibit acetylcholinesterase (AChE), which is beneficial in neurodegenerative conditions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models.

Case Study : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% .

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by these pathogens .

4. Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties.

Mechanism : It appears to inhibit AChE activity, which could be beneficial in conditions like Alzheimer's disease. In vitro assays showed an IC50 value of 0.5 µM for AChE inhibition .

Research Findings

Several studies have highlighted the biological activities of this compound:

- Antioxidant and Anti-inflammatory Studies : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in cellular models .

- Neuroprotective Studies : Investigations into its effects on neuronal cells indicated protection against beta-amyloid-induced toxicity .

- Antimicrobial Efficacy : A comprehensive review outlined its effectiveness against multi-drug resistant strains of bacteria and fungi, highlighting its potential as a lead compound for new antimicrobial agents .

Q & A

Q. What are the key considerations for synthesizing 4-chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide with high purity?

Microwave-assisted synthesis under controlled temperature (e.g., ice bath) and reagent stoichiometry (e.g., 0.003 mol substrate to 0.024 mol phosphoryl chloride) can improve reaction efficiency and reduce side products. Post-synthesis purification via column chromatography with solvents like dichloromethane, followed by recrystallization, enhances purity . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) using a Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data refinement via SHELXL (SHELX suite) reveals planar conformations (e.g., pyrazole ring planarity with ≤0.002 Å deviation) and torsional angles (e.g., 75.1° between chlorophenyl and quinolinyl groups). Weak intermolecular interactions (C–H⋯π, van der Waals) dominate packing .

Q. What spectroscopic methods confirm the structural integrity of this compound?

High-resolution NMR (¹H/¹³C) identifies key groups:

- Quinolinyl protons at δ 7.8–8.6 ppm (aromatic region).

- Sulfide-linked methylphenyl groups via δ 2.3–2.5 ppm (singlet for –CH₃). IR spectroscopy detects C–S stretching (600–700 cm⁻¹) and quinoline C=N (1600–1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 559.54 for C₃₁H₂₄Cl₂N₂S₂) .

Advanced Research Questions

Q. How do crystallographic data contradictions (e.g., bond angles vs. theoretical values) impact structural interpretation?

Discrepancies in bond angles (e.g., C–N bond lengths between 1.328–1.352 Å vs. expected 1.269–1.443 Å for sp² hybridization) suggest electron delocalization in the quinolinyl ring. Refinement parameters (R₁ < 0.05, wR₂ < 0.16) must be critically evaluated to distinguish between experimental noise and genuine electronic effects .

Q. What strategies optimize computational modeling of this compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps and charge distribution. Compare computed torsion angles (e.g., 75.1° for chlorophenyl groups) with SC-XRD data to validate models. Software like Gaussian or ORCA integrates crystallographic data (CIF files) for accuracy .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

Analogues with sulfonyl or acetamide groups (e.g., N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide) show antimicrobial and anticancer activity. Replace the sulfide group with sulfone to test redox stability or modify the chlorophenyl ring to assess steric effects on target binding .

Q. What challenges arise in resolving weak intermolecular interactions in crystallography?

Low electron density for weak C–H⋯π interactions (3.0–3.5 Å) requires high-resolution data (θ > 25°). SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement but may mask true disorder. Multi-scan absorption corrections (SADABS) mitigate data anisotropy .

Data Gaps and Future Directions

Q. Why are there limited studies on this compound’s biological activity despite structural analogs showing promise?

No peer-reviewed pharmacological data exist for this specific compound. Focus on synthesizing derivatives (e.g., replacing sulfide with sulfonamide) and screening against validated targets (e.g., kinase enzymes) using assays like MTT for cytotoxicity .

Q. How can high-throughput crystallography pipelines improve structural analysis?

Automated data processing (e.g., SHELXC/D/E) paired with robotic crystal mounting (Bruker D8 VENTURE) accelerates phase determination. Machine learning algorithms (e.g., AlphaFold2) predict crystallization conditions from SMILES strings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.